molecular formula C17H19N7O B2896559 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide CAS No. 1448122-58-4

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide

Cat. No. B2896559
CAS RN: 1448122-58-4
M. Wt: 337.387
InChI Key: WRAOPZVMAREBSW-UHFFFAOYSA-N
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Description

Triazolo[4,5-d]pyrimidine derivatives have been studied for their anti-gastric cancer effects . They are a class of compounds that have shown promise in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of these compounds often involves a multi-step process . For example, one study described a three-step reaction sequence involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) for the synthesis of alicyclic derivatives .


Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The reaction of these compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) can result in aryl migration, followed by oxidative decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by various factors, including the specific substituents present in the molecule .

Scientific Research Applications

LSD1 Inhibition

This compound has been identified as a potential template for designing new inhibitors of LSD1 (lysine-specific demethylase 1), which is an enzyme that plays a role in epigenetic regulation. Docking studies suggest that the interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved inhibitory activity .

c-Met Inhibition

The compound’s structure is inspired by two c-Met inhibitors, PF-04217903 and JNJ-38877605. It has been designed and synthesized as a novel c-Met inhibitor, targeting the c-Met receptor tyrosine kinase which is known to be a “druggable” target with promising early phase clinical results .

Antiproliferative Activities

A novel heterocyclic ring system related to this compound has been investigated for antiproliferative activities against five human cancer cell lines of gynecological origin, indicating potential applications in cancer treatment .

Anti-gastric Cancer Effect Prediction

Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effects of derivatives of this compound, suggesting its role in drug discovery for gastric cancer treatment .

Peptide Coupling Reagent

The compound is related to benzotriazolic additives commonly used as coupling reagents for amino acids and peptides, indicating its potential use in peptide synthesis to minimize epimerization .

EGFR Inhibition

Derivatives of this compound have shown promising inhibitory activity against EGFR (epidermal growth factor receptor) tyrosine kinase proteins, with potential applications as anticancer medicines against MCF-7 and A-549 cancer cells .

Antimicrobial Activity

Functionalized derivatives containing this compound have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, indicating its potential use in developing new antimicrobial agents .

Synthesis of Fused Heterocycles

The compound’s derivatives have been used in synthetic methods for preparing structures containing fused heterocycles, which are important in medicinal chemistry for drug design .

Future Directions

The future directions in the research of these compounds could involve further optimization of their synthesis, exploration of their biological activities, and development of novel drugs .

properties

IUPAC Name

1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-11(12-6-4-3-5-7-12)20-17(25)13-8-24(9-13)16-14-15(18-10-19-16)23(2)22-21-14/h3-7,10-11,13H,8-9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAOPZVMAREBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide

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